Boc-3,5-diiodo-tyr(2',6'-dichloro-bzl)-OH
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Overview
Description
Boc-3,5-diiodo-tyr(2’,6’-dichloro-bzl)-OH is a synthetic derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, two iodine atoms at the 3 and 5 positions of the tyrosine ring, and a 2’,6’-dichlorobenzyl group attached to the hydroxyl group of tyrosine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-3,5-diiodo-tyr(2’,6’-dichloro-bzl)-OH typically involves multiple steps:
Protection of the Amino Group: The amino group of tyrosine is protected using a tert-butoxycarbonyl (Boc) group.
Iodination: The aromatic ring of the protected tyrosine is iodinated at the 3 and 5 positions using iodine and a suitable oxidizing agent.
Attachment of the 2’,6’-Dichlorobenzyl Group: The hydroxyl group of the iodinated tyrosine is reacted with 2,6-dichlorobenzyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Boc-3,5-diiodo-tyr(2’,6’-dichloro-bzl)-OH can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other groups using nucleophilic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amino compound.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Oxidation/Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atoms.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Investigated for potential therapeutic applications, such as in the development of drugs targeting specific pathways.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Boc-3,5-diiodo-tyr(2’,6’-dichloro-bzl)-OH depends on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The presence of iodine and dichlorobenzyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Boc-tyrosine: A simpler derivative with only the Boc protecting group.
3,5-Diiodo-tyrosine: Lacks the Boc and dichlorobenzyl groups.
2,6-Dichlorobenzyl-tyrosine: Lacks the Boc and iodine groups.
Uniqueness
Boc-3,5-diiodo-tyr(2’,6’-dichloro-bzl)-OH is unique due to the combination of Boc protection, iodination, and dichlorobenzyl substitution. This combination can confer specific chemical properties and biological activities that are distinct from other similar compounds.
For detailed and specific information, consulting scientific literature and databases is recommended.
Properties
IUPAC Name |
(2S)-3-[4-[(2,6-dichlorophenyl)methoxy]-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2I2NO5/c1-21(2,3)31-20(29)26-17(19(27)28)9-11-7-15(24)18(16(25)8-11)30-10-12-13(22)5-4-6-14(12)23/h4-8,17H,9-10H2,1-3H3,(H,26,29)(H,27,28)/t17-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSUVXKMJNXSKB-KRWDZBQOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)OCC2=C(C=CC=C2Cl)Cl)I)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)OCC2=C(C=CC=C2Cl)Cl)I)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2I2NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
692.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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